molecular formula C15H22N2O2 B028144 N-tert-Butoxycarbonyl Anabasine CAS No. 154874-91-6

N-tert-Butoxycarbonyl Anabasine

Cat. No.: B028144
CAS No.: 154874-91-6
M. Wt: 262.35 g/mol
InChI Key: QNCDRZOVLOOHOP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base, followed by the introduction of the pyridin-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine or pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

N-tert-Butoxycarbonyl anabasine is a derivative of anabasine, a naturally occurring alkaloid found in tobacco plants. This compound has garnered attention due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the anabasine structure. This modification can influence its pharmacological properties and stability.

Anabasine and its derivatives act primarily as agonists at nAChRs. Research indicates that anabasine has differing affinities for various nAChR subtypes:

  • α7-nAChR : Anabasine exhibits high binding affinity with a Ki value of 0.39 µM and an EC50 of 18 µM.
  • α4β2-nAChR : It shows a Ki value of 1.1 µM with an EC50 greater than 30 µM, indicating lower potency at this receptor subtype compared to α7 .

The stereochemistry of anabasine significantly affects its biological activity, with (+)-anabasine being more selective for α4β2-nAChRs compared to (−)-anabasine .

Neuropharmacological Effects

Anabasine has been studied for its potential neuropharmacological effects, particularly in the context of cognitive enhancement and neuroprotection. A notable study reported that both (−)-anabasine and (+)-anabasine could enhance memory and attention dysfunction in rat models, suggesting potential therapeutic applications for cognitive disorders like Alzheimer's disease .

Toxicity Profiles

Toxicity assessments reveal that (+)-anabasine has a lower LD50 (11 mg/kg) compared to (−)-anabasine (16 mg/kg), highlighting the importance of stereochemistry in determining both efficacy and safety profiles .

Biomarkers for Tobacco Use

Anabasine concentrations in urine have been explored as biomarkers for tobacco use. A study involving 99 cigarette smokers and 205 smokeless tobacco users demonstrated that urine levels of anabasine correlated poorly with self-reported tobacco use, suggesting limitations in using it as a sole biomarker during nicotine replacement therapy .

Effects on Insect Populations

Research has also investigated the role of anabasine in ecological contexts, particularly its effects on bumblebee populations. In experiments with Bombus impatiens, it was found that while nicotine significantly increased parasite loads, anabasine did not exhibit significant effects on mortality or parasite load under controlled conditions. This suggests that the ecological impact of anabasine may be context-dependent .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological profiles of this compound:

Parameter Value Notes
Binding Affinity (α7)Ki = 0.39 µMHigher affinity than α4β2
Binding Affinity (α4β2)Ki = 1.1 µMLower potency compared to α7
EC50 (α7)18 µMEffective concentration for activation
EC50 (α4β2)>30 µMLess effective at this receptor
LD50 (+)-anabasine11 mg/kgMore toxic than (−)-anabasine
LD50 (−)-anabasine16 mg/kgLess toxic variant

Properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDRZOVLOOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452701
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154874-91-6
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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